molecular formula C23H24N2O6S2 B6484649 3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 898447-78-4

3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6484649
CAS No.: 898447-78-4
M. Wt: 488.6 g/mol
InChI Key: MGNXJFCGIPRCDG-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a useful research compound. Its molecular formula is C23H24N2O6S2 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.10757884 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-29-19-12-16(13-20(30-2)22(19)31-3)23(26)24-17-9-8-15-6-4-10-25(18(15)14-17)33(27,28)21-7-5-11-32-21/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXJFCGIPRCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-Trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings related to its biological properties, synthesis methods, and applications.

Chemical Profile

  • IUPAC Name : 3,4,5-trimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
  • Molecular Formula : C23H24N2O6S2
  • Molecular Weight : 488.6 g/mol
  • Purity : Typically 95%.

Antimicrobial Properties

Research has indicated that compounds containing thiophene and sulfonamide groups exhibit notable antimicrobial activity. For instance, studies on related sulfone derivatives have shown effectiveness against various bacterial strains. The incorporation of the tetrahydroquinoline moiety in this compound may enhance its bioactivity due to the structural complexity and potential interactions with microbial targets .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Heterocyclic compounds similar to this one have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, the presence of the thiophene ring may contribute to such effects by modulating signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Compounds with similar frameworks have demonstrated anti-inflammatory activities in vitro. The benzamide group is known for its ability to inhibit pro-inflammatory cytokines. The specific interactions of this compound with inflammatory mediators warrant further investigation to elucidate its potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity :
    A study assessed the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with sulfonamide functionalities exhibited significant inhibition zones compared to controls. This suggests that the target compound may possess similar antimicrobial properties .
  • Evaluation of Anticancer Properties :
    A recent investigation into tetrahydroquinoline derivatives revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents on the quinoline structure in determining biological activity, which could be extrapolated to predict the behavior of this compound in cancer models .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against bacterial strains observed
Anticancer PropertiesEnhanced cytotoxic effects noted in modified tetrahydroquinolines
Anti-inflammatory EffectsPotential inhibition of pro-inflammatory cytokines suggested

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